

valdecoxib elimination half-life renal excretion

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Compound Focus: Valdecoxib

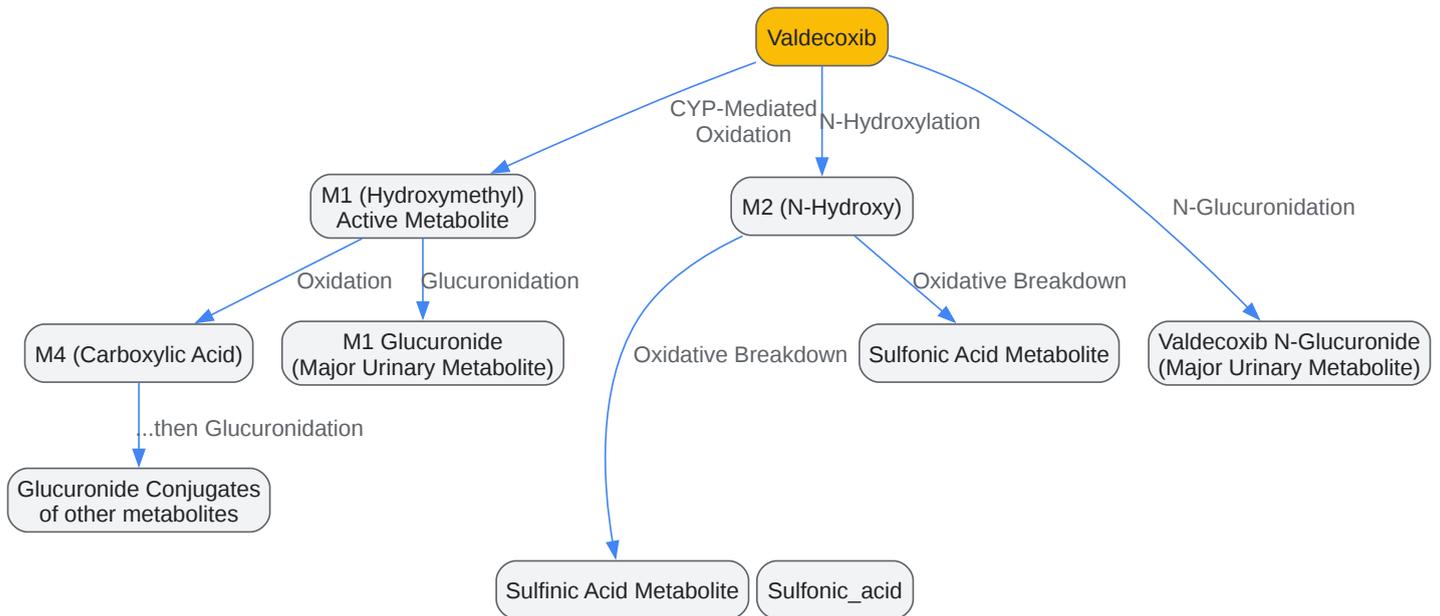
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Metabolism and Excretion Pathways

Valdecoxib undergoes extensive hepatic metabolism, with renal clearance of the parent drug being negligible [1]. The metabolic pathway involves multiple phase I and phase II reactions.



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Valdecoxib Metabolism and Excretion Pathway

The hydroxylated metabolite (M1) is pharmacologically active, though its contribution to the overall drug effect is considered minor relative to the parent drug [2]. The two glucuronide conjugates are the primary metabolites eliminated in the urine [1].

Interspecies Comparison of Excretion

A mouse study provides insight into comparative excretion, though human data is the primary reference.

Species	Dose	Urinary Excretion	Fecal Excretion	Total Recovery
Human [1] [2]	50 mg	76.1% (as metabolites)	18%	94.1%
Mouse (Male) [3]	5 mg/kg	38.1%	61.8%	99.8%
Mouse (Female) [3]	5 mg/kg	47.5%	47.2%	94.7%

In mice, **valdecoxib** was also extensively metabolized, with less than 1% of the dose recovered as unchanged drug. The study identified 16 metabolites, with additional pathways not observed in humans, including glucose conjugation and the formation of novel methylsulfone conjugates [3].

Key Experimental Protocols

For professionals, the methodological details from pivotal studies are critical.

Human Disposition Study [1] [2]

- **Subjects:** Eight healthy male volunteers.
- **Dose:** Single 50 mg oral dose of [¹⁴C]**valdecoxib** (specific activity 1.99 μCi/mg, radioactive purity >97%).
- **Formulation:** Drug suspended in a mixture of apple juice, polyethylene glycol 400, and Tween 80.
- **Sample Collection:** Blood, urine, and feces samples collected at predetermined intervals post-dose.
- **Analytical Methods:**
 - **Plasma/Blood Analysis:** High-performance liquid radiochromatography (HPLRC) and LC-MS/MS to identify and quantify **valdecoxib** and its metabolites.
 - **Urine/Feces Analysis:** Metabolites were identified using LC-MS/MS and NMR. Quantification was based on radioactivity monitoring.

Mouse Pharmacokinetics and Metabolism Study [3]

- **Animals:** Male and female mice.
- **Dose:** Single 5 mg/kg oral dose of [¹⁴C]**valdecoxib** (specific activity ~53.6 μCi/mg, radiochemical purity ~98.5%).
- **Sample Collection:** Plasma, red blood cells (RBCs), urine, and feces collected over time.

- **Analytical Methods:** HPLC with an in-line radioactivity detector and LC-MS/MS for metabolite profiling and identification.

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References

1. Disposition of a specific cyclooxygenase-2 inhibitor, ... [pubmed.ncbi.nlm.nih.gov]
2. Disposition of a Specific Cyclooxygenase-2 Inhibitor, ... [sciencedirect.com]
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Address: Ontario, CA 91761, United States

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